molecular formula C20H23N3O2 B13125085 Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl5-aminospiro[indoline-3,4'-piperidine]-1'-carboxylate

Katalognummer: B13125085
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: DMDXYVKVLKYIIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate typically involves multi-component reactions. One common method is the cycloisomerization of tryptamine-ynamides catalyzed by silver triflate and N-fluorobenzenesulfonimide. This reaction proceeds through a chelation-controlled mechanism, resulting in the formation of the spiro[indoline-3,4’-piperidine] scaffold .

Another approach involves the use of an on-water [4 + 2] annulation reaction between 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone. This environmentally friendly method improves reaction efficiency and chemoselectivity compared to reactions in organic solvents .

Industrial Production Methods

Industrial production of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various spirooxindole derivatives, which are known for their biological activity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. For instance, spiroindoline derivatives have been identified as inhibitors of the vesicular acetylcholine transporter, which plays a crucial role in neurotransmitter release. This interaction disrupts the normal function of the transporter, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Benzyl5-aminospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both indoline and piperidine rings enhances its versatility in various applications, making it a valuable compound in scientific research and industrial applications .

Eigenschaften

Molekularformel

C20H23N3O2

Molekulargewicht

337.4 g/mol

IUPAC-Name

benzyl 5-aminospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C20H23N3O2/c21-16-6-7-18-17(12-16)20(14-22-18)8-10-23(11-9-20)19(24)25-13-15-4-2-1-3-5-15/h1-7,12,22H,8-11,13-14,21H2

InChI-Schlüssel

DMDXYVKVLKYIIV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)N)C(=O)OCC4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.